molecular formula C17H24O3 B3025054 5-(5,5-Dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898785-43-8

5-(5,5-Dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No.: B3025054
CAS No.: 898785-43-8
M. Wt: 276.4 g/mol
InChI Key: JOCQUPARSLWUJU-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3-dioxan-2-YL)valerophenone is an organic compound with the molecular formula C17H24O3 and a molecular weight of 276.37 g/mol . This compound is characterized by the presence of a valerophenone moiety attached to a 5,5-dimethyl-1,3-dioxane ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)valerophenone typically involves the reaction of valerophenone with 5,5-dimethyl-1,3-dioxane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)valerophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-(5,5-Dimethyl-1,3-dioxan-2-YL)valerophenone is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-dioxane: Shares the dioxane ring structure but lacks the valerophenone moiety.

    Valerophenone: Contains the valerophenone moiety but lacks the dioxane ring.

    2’,6’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone: A derivative with additional chlorine atoms.

Uniqueness

5-(5,5-Dimethyl-1,3-dioxan-2-YL)valerophenone is unique due to the combination of the valerophenone and dioxane structures, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications where such properties are desired.

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-phenylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-17(2)12-19-16(20-13-17)11-7-6-10-15(18)14-8-4-3-5-9-14/h3-5,8-9,16H,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCQUPARSLWUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645899
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-phenylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-43-8
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-phenyl-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-phenylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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